Triphenyl(quinolin-2-yl)phosphanium bromide
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Overview
Description
Triphenyl(quinolin-2-yl)phosphanium bromide is a phosphonium salt that features a quinoline moiety attached to a triphenylphosphine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(quinolin-2-yl)phosphanium bromide typically involves the reaction of quinoline derivatives with triphenylphosphine and a brominating agent. One common method is the reaction of quinolin-2-yl bromide with triphenylphosphine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(quinolin-2-yl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Triphenyl(quinolin-2-yl)phosphanium bromide has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of triphenyl(quinolin-2-yl)phosphanium bromide involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The quinoline moiety can also interact with biological targets, such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in many chemical reactions.
Quinoline: A heterocyclic aromatic compound with various applications in chemistry and medicine.
Triphenyl(phenyl)phosphanium bromide: A similar phosphonium salt with a phenyl group instead of a quinoline moiety.
Uniqueness
Triphenyl(quinolin-2-yl)phosphanium bromide is unique due to the presence of both the triphenylphosphine and quinoline moieties. This combination imparts unique electronic and steric properties, making it a versatile reagent in both organic synthesis and material science .
Properties
Molecular Formula |
C27H21BrNP |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
triphenyl(quinolin-2-yl)phosphanium;bromide |
InChI |
InChI=1S/C27H21NP.BrH/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)27-21-20-22-12-10-11-19-26(22)28-27;/h1-21H;1H/q+1;/p-1 |
InChI Key |
FPQBZWBLGDZVEJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4.[Br-] |
Origin of Product |
United States |
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